(4-Bromophenoxy)acetyl chloride (4-Bromophenoxy)acetyl chloride
Brand Name: Vulcanchem
CAS No.: 16738-06-0
VCID: VC6055693
InChI: InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2
SMILES: C1=CC(=CC=C1OCC(=O)Cl)Br
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49

(4-Bromophenoxy)acetyl chloride

CAS No.: 16738-06-0

Cat. No.: VC6055693

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49

* For research use only. Not for human or veterinary use.

(4-Bromophenoxy)acetyl chloride - 16738-06-0

Specification

CAS No. 16738-06-0
Molecular Formula C8H6BrClO2
Molecular Weight 249.49
IUPAC Name 2-(4-bromophenoxy)acetyl chloride
Standard InChI InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2
Standard InChI Key WGNGWDLGDORSKX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC(=O)Cl)Br

Introduction

Physicochemical Properties

While direct data on (4-Bromophenoxy)acetyl chloride is limited, properties can be inferred from analogous compounds:

PropertyValue (Analogous Compound)Source
Molecular Weight233.49 g/mol
Density1.573 g/mL at 25°C
Boiling Point180–185°C at 10 mmHg
Melting Point114–117°C (precursor acid)
SolubilityReacts with water; soluble in THF, DCM

The bromine atom enhances electrophilicity at the carbonyl carbon, making the compound highly reactive toward nucleophiles like amines and alcohols . Its infrared (IR) spectrum typically shows peaks for C=O stretching at 1,659 cm⁻¹ and aromatic C-Br vibrations at 550–650 cm⁻¹ .

Synthesis and Manufacturing

Route from 4-Bromophenoxyacetic Acid

The most common synthesis involves chlorinating 4-bromophenoxyacetic acid:

  • Acid Preparation: 4-Bromophenol reacts with ethyl chloroacetate in a nucleophilic substitution to yield ethyl 4-bromophenoxyacetate .

  • Hydrolysis: The ester is hydrolyzed to 4-bromophenoxyacetic acid using NaOH or HCl .

  • Chlorination: Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to the acyl chloride :

    4-Br-C₆H₄-O-CH₂-COOH+SOCl₂4-Br-C₆H₄-O-CH₂-COCl+SO₂+HCl\text{4-Br-C₆H₄-O-CH₂-COOH} + \text{SOCl₂} \rightarrow \text{4-Br-C₆H₄-O-CH₂-COCl} + \text{SO₂} + \text{HCl}

    Yields exceed 70% under anhydrous conditions .

Alternative Methods

  • Direct Chlorination: 4-Bromophenoxyacetyl chloride can be synthesized via Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, though this route suffers from lower regioselectivity .

Applications in Organic Synthesis

Triazole Derivatives for Antibacterial Agents

In a 2017 study, (4-Bromophenoxy)acetyl chloride reacted with thiosemicarbazide to form 1-(2-(4-bromophenoxy)acetyl)thiosemicarbazide, a precursor to 4H-1,2,4-triazole-5-(4-bromophenoxymethyl) sulfides . These derivatives exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in some cases .

Anticancer Agent Precursors

The compound’s acyl chloride group enables amide coupling with amines. For example, reaction with 1-(4-chlorophenyl)ethylamine produced N-(1-(4-chlorophenyl)ethyl)-2-(4-bromophenoxy)acetamide, a candidate with IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Polymer Functionalization

Grafting (4-Bromophenoxy)acetyl chloride onto polystyrene backbones enhances thermal stability (T₅% degradation >300°C) and introduces sites for further halogen exchange reactions .

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